1-[4-(4-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a but-2-yn-1-yl linker, which connects to a piperidin-4-yloxy group bearing a 6-methylpyrimidin-4-yl moiety. Such structural attributes are common in kinase inhibitors or receptor modulators, where piperazine/piperidine scaffolds optimize pharmacokinetics and target engagement .
Properties
IUPAC Name |
1-[4-[4-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-17-15-20(22-16-21-17)25-8-5-19(6-9-25)27-14-4-3-7-23-10-12-24(13-11-23)18(2)26/h15-16,19H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDDHQPLEQSOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structure
The compound features a complex structure that includes:
- A piperazine ring, which is known for its versatility in medicinal chemistry.
- A piperidine moiety, contributing to its biological activity.
- A 6-methylpyrimidine group, which may enhance its interaction with biological targets.
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol.
Research indicates that compounds containing piperazine and piperidine structures often exhibit diverse biological activities, including:
- Anticancer properties : Compounds similar to this one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
Efficacy Against Cancer
A study demonstrated that derivatives of piperazine exhibited significant cytotoxicity against human breast cancer cells. The IC50 values for related compounds ranged from 18 µM to 57 µM, indicating potent activity comparable to established drugs like Olaparib .
Enzyme Inhibition Studies
In enzyme inhibition assays, similar compounds have shown:
- AChE inhibition : Moderate inhibitory action was observed with IC50 values around 157.31 µM.
- BChE inhibition : More potent inhibition was noted with IC50 values around 46.42 µM, suggesting selective activity .
Case Study: Anticancer Activity
In a specific study involving piperazine derivatives, the compound exhibited significant anticancer activity. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 18 | Induces apoptosis |
| Compound B | MDA-MB-231 (Breast Cancer) | 57.3 | PARP inhibition |
| Compound C | HeLa (Cervical Cancer) | 25 | Cell cycle arrest |
Enzyme Inhibition Results
The following table outlines enzyme inhibition results for related compounds:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 157.31 |
| Compound E | BChE | 46.42 |
These results indicate that the compound's structural features contribute significantly to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrazolo[3,4-d]pyrimidin-4-yloxy Derivatives
Compounds like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone () replace the target compound’s pyrimidine with a pyrazolopyrimidine core. The sulfonylphenyl group in these analogs may enhance solubility but reduce cell permeability compared to the methylpyrimidinyl group in the target compound .
Pyrimidinone Derivatives
describes 4H-pyrazino[1,2-a]pyrimidin-4-ones with substituents like 2-(2-methylimidazo[1,2-a]pyridin-6-yl). These lack the alkyne linker and piperazine, favoring instead fused bicyclic systems that may confer rigidity and alter binding modes .
Linker and Substituent Variations
Butan-1-one vs. Propan-1-one Linkers
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) () shares the butan-1-one backbone but replaces the alkyne linker with a thiophenyl group. The trifluoromethylpyridine substituent likely increases lipophilicity (higher logP) compared to the target compound’s methylpyrimidine, affecting CNS penetration .
Phenyl vs. Pyridinyl Terminal Groups
’s 1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one incorporates a phenoxypyrimidinyl group, which may enhance π-π stacking in hydrophobic pockets. Conversely, the target compound’s 6-methylpyrimidinyl group prioritizes steric fit over aromatic interactions .
Piperidine/Piperazine Functionalization
Dimethylamino vs. Methylpyrimidinyl Substitutions
In contrast, the target compound’s 6-methylpyrimidinyl group offers hydrogen-bonding capability via its nitrogen atoms, possibly improving selectivity for certain enzymes .
Nitro and Sulfonyl Modifications
Compounds like 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one () introduce nitro groups, which are electron-withdrawing and may reduce metabolic stability compared to the target compound’s acetyl group .
Comparative Structural and Inferred Property Analysis
Discussion of Therapeutic Implications
- Target Compound: The alkyne linker may confer metabolic stability by resisting oxidation, while the acetyl group balances hydrophilicity.
- MK45 Analogs : The trifluoromethyl group and thiophene linker could enhance blood-brain barrier penetration, making them candidates for neurological targets .
- Nitro-Containing Derivatives () : While nitro groups improve electrophilicity for covalent binding, they may increase toxicity risks, limiting therapeutic utility compared to acetyl-terminated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
